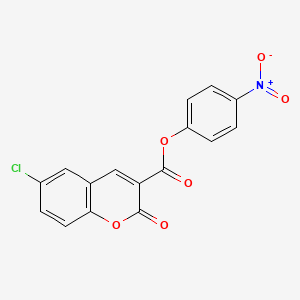![molecular formula C17H12N2O2S2 B5807295 3-(3-methoxyphenyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
3-(3-methoxyphenyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxyphenyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of aromatic rings, including a methoxyphenyl group, a thiophene ring, and a thienopyrimidinone core
Vorbereitungsmethoden
The synthesis of 3-(3-methoxyphenyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thienopyrimidinone core: This can be achieved through the cyclization of appropriate thiophene derivatives with suitable reagents under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the coupling of the methoxyphenyl group to the thienopyrimidinone core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final functionalization: The thiophene ring is introduced through further cyclization or coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
3-(3-methoxyphenyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the aromatic rings or the thienopyrimidinone core.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxyphenyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of 3-(3-methoxyphenyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application:
In organic electronics: , the compound functions as a semiconductor, facilitating charge transport through its conjugated π-electron system.
In medicinal chemistry: , the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-(3-methoxyphenyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound also features a thiophene-based core and is used in organic electronics due to its high charge mobility and extended π-conjugation.
Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds have similar structural features and are used in organic semiconductors and thin film transistors.
The uniqueness of this compound lies in its specific combination of aromatic rings and functional groups, which confer distinct electronic and chemical properties.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c1-21-12-5-2-4-11(8-12)19-10-18-16-15(17(19)20)13(9-23-16)14-6-3-7-22-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVDIUPFRRXAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B5807220.png)


![N-[3-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide](/img/structure/B5807241.png)
![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate](/img/structure/B5807246.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5807254.png)

![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)

![N,2-dimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B5807308.png)

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
